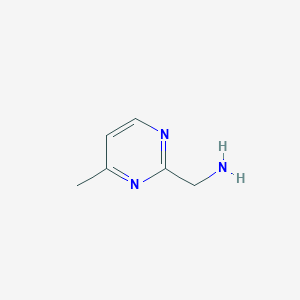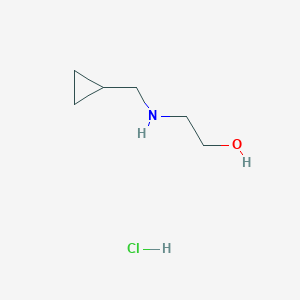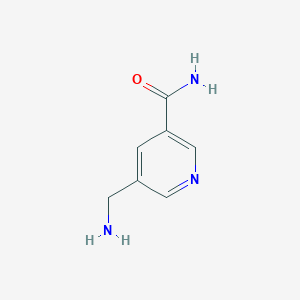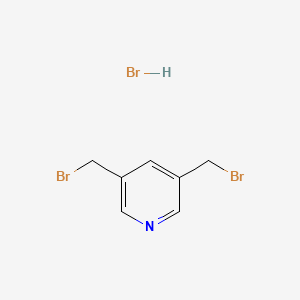
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is a derivative of naphthalene sulfonic acid, which is a compound characterized by the presence of both amino and sulfonic acid functional groups attached to a naphthalene ring. Although the provided papers do not directly discuss sodium 3-amino-7-sulfonaphthalene-2-sulfonate, they provide insights into closely related compounds that can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves sulfonation and amination reactions. For instance, the sulfomethylation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a compound with similar functional groups, was achieved using sodium hydroxymethanesulfonate under optimized conditions, resulting in a high yield and purity of the product . This suggests that the synthesis of sodium 3-amino-7-sulfonaphthalene-2-sulfonate could potentially be carried out through similar sulfonation processes, with careful control of reaction parameters such as stoichiometry, pH, temperature, and time.
Molecular Structure Analysis
The molecular structure of sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be inferred to some extent from the structural characterization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate (AHNSA–Na salt) . Techniques such as FTIR, NMR, and Raman spectroscopy are commonly used to determine the substitution patterns on the naphthalene rings and to identify the presence of functional groups. The molecular structure is likely to consist of naphthalene rings substituted with amino and sulfonic acid groups, which can significantly influence the electronic and steric properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be analyzed by examining the reactions of similar compounds. For example, the electrochemical oxidative polymerization of AHNSA–Na salt leads to the formation of polymeric products with semiconducting and electroactive properties . The polymerization involves coupling reactions and the formation of oligomers, which indicates that sodium 3-amino-7-sulfonaphthalene-2-sulfonate may also participate in similar reactions under electrochemical conditions, potentially leading to the formation of novel polymeric materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be deduced from the properties of related compounds. The presence of sulfonic acid groups suggests that the compound is likely to be water-soluble and may exhibit ionic characteristics due to the sodium counterion . The amino group could engage in hydrogen bonding, affecting the solubility and melting point. The electrochemical studies on AHNSA–Na salt indicate that such compounds can show redox activity, which could also be expected for sodium 3-amino-7-sulfonaphthalene-2-sulfonate .
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
Research has demonstrated the use of naphthalene sulfonic acid derivatives in the synthesis and characterization of new polymeric materials. For example, electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, a compound related to Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, has been used to synthesize semiconducting, electroactive, water-soluble polymeric materials. These materials have been characterized by various spectroscopic techniques, indicating potential applications in electronics and materials science (Ćirić-Marjanović et al., 2006).
Environmental Applications
In environmental applications, derivatives of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate have been utilized in the treatment of industrial effluents. A study investigated the removal of specific dyes from synthesized and real effluents through electrocoagulation using solar cells, highlighting the potential for energy-efficient wastewater treatment processes. This demonstrates the compound's relevance in developing sustainable environmental remediation technologies (Pirkarami et al., 2013).
Analytical Chemistry
In the field of analytical chemistry, sodium sulfonate derivatives have been employed as reagents for the analysis of amines and amino acids. Sodium benzoxazole-2-sulfonate, for instance, has been used to form fluorescent derivatives of amines and amino acids for HPLC analysis with fluorescence or UV detection. This application is crucial for biochemical analysis and pharmaceutical research, offering a method for the sensitive and selective detection of these biomolecules (Idowu & Adewuyi, 1993).
Supramolecular Chemistry
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate derivatives have also found applications in supramolecular chemistry. Metal sulfonatocalix[4,5]arene complexes have been synthesized, demonstrating the compound's utility in constructing layered structures, capsules, and spheres through self-assembly. These structures have potential applications in materials science, catalysis, and drug delivery systems, showcasing the versatility of sulfonate derivatives in designing complex molecular architectures (Atwood et al., 2001).
Safety And Hazards
Specific safety and hazard information for Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is not readily available in the literature.
Orientations Futures
Future research could focus on elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate. Additionally, safety and hazard information would be beneficial for handling and using this compound.
Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. Further research and analysis would be required for a more detailed understanding of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate.
Propriétés
IUPAC Name |
sodium;3-amino-7-sulfonaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWTQONIUBBNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate | |
CAS RN |
5332-41-2 |
Source


|
| Record name | Sodium hydrogen 3-aminonaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)





![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)




